molecular formula C9H4BrCl2F3O B13723827 2'-Bromo-3'-chloro-6'-(trifluoromethyl)phenacyl chloride

2'-Bromo-3'-chloro-6'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13723827
M. Wt: 335.93 g/mol
InChI Key: BNDWORNHCABHDJ-UHFFFAOYSA-N
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Description

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by halogenation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine and chlorine sources .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and advanced purification methods like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[2-bromo-3-chloro-6-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-8-5(12)2-1-4(9(13,14)15)7(8)6(16)3-11/h1-2H,3H2

InChI Key

BNDWORNHCABHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)CCl)Br)Cl

Origin of Product

United States

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